1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of three silicon atoms connected by oxygen atoms, with each silicon atom further bonded to two methyl groups and one 3-bromopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane typically involves the reaction of hexamethyltrisiloxane with 3-bromopropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The general reaction scheme is as follows:
Hexamethyltrisiloxane+23-bromopropyl chloride→this compound+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted products with nucleophiles replacing the bromine atoms.
Reduction: Hexamethyltrisiloxane with hydrogen atoms replacing the bromine atoms.
Oxidation: Corresponding alcohols or carboxylic acids depending on the oxidizing conditions.
Scientific Research Applications
1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Potential use in the development of bioactive molecules and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane depends on its specific application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the silicon atoms. In reduction reactions, the bromine atoms are replaced by hydrogen atoms, altering the compound’s chemical properties. The molecular targets and pathways involved vary based on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Bis(3-chloropropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane
- 1,5-Bis(3-iodopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane
- 1,5-Bis(3-methoxypropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane
Uniqueness
1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane is unique due to the presence of bromine atoms, which are more reactive compared to chlorine or iodine atoms. This reactivity makes it a versatile compound for various chemical transformations and applications. Additionally, the hexamethyltrisiloxane backbone provides stability and flexibility, making it suitable for use in diverse fields.
Properties
CAS No. |
663231-81-0 |
---|---|
Molecular Formula |
C12H30Br2O4Si3 |
Molecular Weight |
482.43 g/mol |
IUPAC Name |
bis[[3-bromopropoxy(dimethyl)silyl]oxy]-dimethylsilane |
InChI |
InChI=1S/C12H30Br2O4Si3/c1-19(2,15-11-7-9-13)17-21(5,6)18-20(3,4)16-12-8-10-14/h7-12H2,1-6H3 |
InChI Key |
UYHVHWOBZCYHSA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(OCCCBr)O[Si](C)(C)O[Si](C)(C)OCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.